- 5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

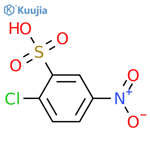

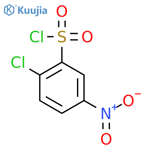

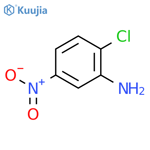

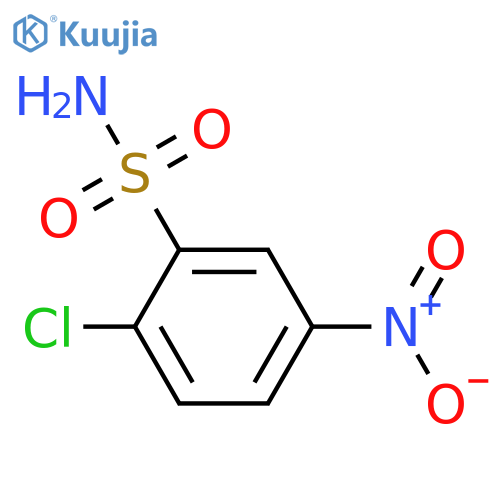

Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)

96-72-0 structure

상품 이름:2-Chloro-5-nitrobenzenesulfonamide

2-Chloro-5-nitrobenzenesulfonamide 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Chloro-5-nitrobenzenesulfonamide

- 2-Chloro-5-nitro-benzenesulfonamide

- 2-Chloro-5-nitrobenzenesulphonamide

- Benzenesulfonamide, 2-chloro-5-nitro-

- 2-chloro-5-nitrobenzene-1-sulfonamide

- NSC105711

- PubChem14813

- 2qp6

- NCIOpen2_007192

- KSC495C4F

- ZAJALNCZCSSGJC-UHFFFAOYSA-N

- 2-chloro-5-nitrobenzenesulfona-mide

- STK396685

- SBB082158

- 6777AC

- 2-Chloro-5-nitrobenzenesulfonamide (ACI)

- NSC 105711

- AKOS000115240

- DTXSID30242072

- SCHEMBL390643

- DTXCID30164563

- WNF2FJ5TNJ

- EN300-01189

- SCHEMBL16376336

- AS-10451

- NSC 105711;

- CHEMBL484510

- Q27463045

- EINECS 202-527-3

- 96-72-0

- 5-nitro-2-chlorobenzenesulfonamide

- CS-W008497

- NSC-105711

- MFCD00035780

- SY101784

- NS00040499

- UNII-WNF2FJ5TNJ

- W-100135

- Z45415555

-

- MDL: MFCD00035780

- 인치: 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)

- InChIKey: ZAJALNCZCSSGJC-UHFFFAOYSA-N

- 미소: [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O

계산된 속성

- 정밀분자량: 235.96600

- 동위원소 질량: 235.965855

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 1

- 복잡도: 320

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 114

- 소수점 매개변수 계산 참조값(XlogP): 0.9

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: White to Yellow Solid

- 밀도: 1.664

- 융해점: 180-183°C

- 비등점: 435.2°C at 760 mmHg

- 플래시 포인트: 217°C

- 굴절률: 1.621

- PSA: 114.36000

- LogP: 3.19990

2-Chloro-5-nitrobenzenesulfonamide 보안 정보

- 신호어:Warning

- 피해 선언: H317

- 경고성 성명: P280;P305+P351+P338

- 보안 지침: S45-S53-S61

- 저장 조건:Sealed in dry,Room Temperature

2-Chloro-5-nitrobenzenesulfonamide 세관 데이터

- 세관 번호:2935009090

- 세관 데이터:

?? ?? ??:

2935009090개요:

2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

2-Chloro-5-nitrobenzenesulfonamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB284227-10 g |

2-Chloro-5-nitro-benzenesulfonamide, 97%; . |

96-72-0 | 97% | 10g |

€111.70 | 2023-06-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024478-5g |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 97% | 5g |

¥47 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB509-100g |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 97% | 100g |

1597.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D957485-100g |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 98% | 100g |

$115 | 2024-06-07 | |

| abcr | AB284227-25g |

2-Chloro-5-nitro-benzenesulfonamide, 97%; . |

96-72-0 | 97% | 25g |

€120.60 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047476-500g |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 98% | 500g |

¥LJLJLJũ | 2023-07-25 | |

| Enamine | EN300-01189-0.5g |

2-chloro-5-nitrobenzene-1-sulfonamide |

96-72-0 | 95.0% | 0.5g |

$19.0 | 2025-02-21 | |

| Fluorochem | 049180-5g |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 95% | 5g |

£20.00 | 2022-03-01 | |

| TRC | C373880-250mg |

2-Chloro-5-nitrobenzenesulfonamide |

96-72-0 | 250mg |

$ 133.00 | 2023-09-08 | ||

| Enamine | EN300-01189-1.0g |

2-chloro-5-nitrobenzene-1-sulfonamide |

96-72-0 | 95.0% | 1.0g |

$24.0 | 2025-02-21 |

2-Chloro-5-nitrobenzenesulfonamide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ; 30 min

1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C

1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C

1.4 15 min, -5 °C

1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C

1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C

1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C

1.4 15 min, -5 °C

1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C

1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized

참조

- Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide Scaffold, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745

합성회로 4

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → reflux; 4 h, reflux

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Ammonia Solvents: Water ; 1 h, rt

참조

- Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, -5 °C; 30 min, -5 °C

1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

- Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt

참조

- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229

합성회로 9

반응 조건

1.1 Reagents: Chlorosulfonic acid ; overnight, 120 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; rt → reflux; 4 h, reflux

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux

1.2 Solvents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Solvents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV, United States, , ,

합성회로 12

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of benzo[1,2,4]thiadiazine derivatives for treatment of hepatitis C viral infections, United States, , ,

합성회로 13

반응 조건

1.1 Reagents: Dimethylformamide , Thionyl chloride ; 4 h, rt → reflux

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of pyridazinones for treatment of hepatitis C infection., World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt

1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt

참조

- Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025

합성회로 15

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- 5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Ammonia Solvents: Water ; 10 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

참조

- Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 50, 18-26

합성회로 18

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux; cooled

1.2 Reagents: Sulfuryl chloride Solvents: Toluene

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Sulfuryl chloride Solvents: Toluene

1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections, United States, , ,

합성회로 19

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 3.5 h, reflux

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- Thromboxane receptor antagonists, World Intellectual Property Organization, , ,

합성회로 20

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux

1.2 Solvents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Solvents: Water

1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4

참조

- A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds, World Intellectual Property Organization, , ,

2-Chloro-5-nitrobenzenesulfonamide Raw materials

- 2-chloro-5-nitrobenzene-1-sulphonyl chloride

- 2-Chloro-5-nitrobenzenesulfonic acid

- 2-Chloro-5-nitroaniline

2-Chloro-5-nitrobenzenesulfonamide Preparation Products

2-Chloro-5-nitrobenzenesulfonamide 관련 문헌

-

Peng Liu,Qing Li,Qiaolin Yang,Shihan Zhang,Chunping Lin,Guifeng Zhang,Zhihui Tang RSC Adv. 2020 10 15926

-

2. Anharmonic model for the thermal conductivity of liquidsA. F. Collings,J. K. Horrocks,D. J. McConalogue,E. McLaughlin Trans. Faraday Soc. 1967 63 1330

-

3. Partial molar volumes and isentropic compressibilities in mixtures of γ-butyrolactam (n = 5) with 2,2,2-trichloroethanol or 2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoropropan-2-olS. K. Mehta,A. K. Sharma,Ram Parkash,S. L. Chadha J. Chem. Soc. Faraday Trans. 1998 94 2565

-

4. Densities of some binary liquid mixtures. Part IIV. S. Griffiths J. Chem. Soc. 1954 860

-

T. Gabriel Enge,M. Paul Field,Dianne F. Jolley,Heath Ecroyd,M. Hwan Kim,Anthony Dosseto J. Anal. At. Spectrom. 2016 31 2023

96-72-0 (2-Chloro-5-nitrobenzenesulfonamide) 관련 제품

- 2248172-40-7((2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine)

- 1246814-60-7(Perazine-d8 Sulfoxide)

- 845987-35-1(3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one)

- 1805032-09-0(Methyl 3-bromo-6-(difluoromethyl)pyridine-2-acetate)

- 2340294-62-2(4,5-Dichloro-2-(m-tolyl)pyrimidine)

- 1805503-52-9(4-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-5-carboxylic acid)

- 2228500-12-5(2-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclopropan-1-amine)

- 2172077-63-1({5-ethyl-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 85943-68-6(BENZALDEHYDE, 5-(1,1-DIMETHYLETHYL)-2-HYDROXY-3-METHOXY-)

- 885524-97-0(4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide

순결:99%

재다:500g

가격 ($):568.0